molecular formula C13H14N2O2 B13894320 (3-Benzylimidazol-4-yl)methyl acetate

(3-Benzylimidazol-4-yl)methyl acetate

Cat. No.: B13894320
M. Wt: 230.26 g/mol
InChI Key: GCMRSPXQZYSJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzylimidazol-4-yl)methyl acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The benzyl group attached to the imidazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzylimidazol-4-yl)methyl acetate typically involves the reaction of benzyl imidazole with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:

[ \text{Benzyl imidazole} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Benzylimidazol-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different hydrogenation levels.

Scientific Research Applications

(3-Benzylimidazol-4-yl)methyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Benzylimidazol-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar structure but without the benzyl and acetate groups.

    (2-Benzylimidazol-4-yl)methyl acetate: A structural isomer with the benzyl group attached at a different position.

    (3-Benzylimidazol-4-yl)methyl benzoate: A derivative with a benzoate group instead of an acetate group.

Uniqueness

(3-Benzylimidazol-4-yl)methyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3-benzylimidazol-4-yl)methyl acetate

InChI

InChI=1S/C13H14N2O2/c1-11(16)17-9-13-7-14-10-15(13)8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3

InChI Key

GCMRSPXQZYSJKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN=CN1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.